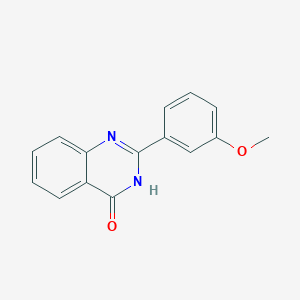

2-(3-methoxyphenyl)quinazolin-4(3H)-one

説明

特性

IUPAC Name |

2-(3-methoxyphenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQSFLFKFAGWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Oxidative Cyclization Using Substituted 2-Amino Benzamides

Method Overview:

This approach employs substituted 2-amino benzamides as starting materials, reacting with dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H₂O₂) as an oxidant to facilitate oxidative cyclization, forming the quinazolinone ring.

- The reaction proceeds via a radical mechanism, with DMSO providing the carbon backbone for ring formation.

- Optimal conditions involve heating at approximately 130–150°C for 20–24 hours.

- The process tolerates various substitutions on the benzamide ring, including methoxy groups at the 3-position of the phenyl ring.

- The protocol yields moderate to good yields (up to 70%) of the quinazolinone derivatives, including the target compound when appropriately substituted benzamides are used.

- The method is environmentally friendly, utilizing DMSO and H₂O₂, aligning with green chemistry principles.

- Control experiments with radical scavengers confirmed a radical pathway, indicating the importance of radical intermediates in ring closure.

| Entry | Substrate | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Amino-3-methoxybenzamide | 130 | 20 | 65 | Optimal for methoxy substitution |

| 2 | 2-Amino-3-methoxybenzamide (extended) | 150 | 24 | 70 | Higher temperature improves yield |

| 3 | 2-Amino-phenylbenzamide (without methoxy) | 130 | 20 | 55 | Less efficient without methoxy |

SNAr Reaction of Ortho-Fluorobenzamides with Amides

Method Overview:

This transition-metal-free strategy involves nucleophilic aromatic substitution (SNAr) of ortho-fluorobenzamides with amides under basic conditions, promoting intramolecular cyclization to form quinazolinones.

- Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

- Solvent: DMSO

- Temperature: Approximately 135°C

- Reaction time: 24 hours

- The method is efficient for synthesizing various quinazolinones, including those with methoxy groups at the 3-position of the phenyl ring.

- Yields vary from 10% to 70%, with optimization of base and temperature improving outcomes.

- The process avoids transition metals, making it suitable for pharmaceutical applications.

| Entry | Substrate | Base | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-Fluoro-3-methoxybenzamide | K₂CO₃ | 135 | 24 | 55 | Good for methoxy derivatives |

| 2 | 2-Fluoro-phenylbenzamide | Cs₂CO₃ | 135 | 24 | 65 | Slightly higher yield |

One-Step Synthesis from o-Aminobenzoic Acids

Method Overview:

This strategy involves chloromethylation of o-aminobenzoic acids followed by cyclization, often under basic or acidic conditions, to yield quinazolinones.

- Chloromethylation using chloroacetonitrile and sodium methoxide or sodium hydroxide.

- Cyclization under reflux conditions, often in methanol or ethanol.

- Functionalization with methoxy groups at the 3-position can be achieved by selecting appropriate substituted o-aminobenzoic acids.

- This method provides a straightforward route to quinazolinones with various substitutions, including methoxy groups at the 3-position.

- Yields depend on the starting material and reaction conditions but can reach up to 70%.

- React o-aminobenzoic acid with chloroacetonitrile in methanol at room temperature for 2 hours.

- Followed by refluxing with NaOH solution to induce cyclization.

- Purify via filtration and recrystallization.

| Entry | Starting Material | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | o-Aminobenzoic acid | Chloroacetonitrile + NaOH | Methanol | Reflux | 65 | Suitable for methoxy substitution |

| 2 | 3-Methoxy-o-aminobenzoic acid | Same as above | Methanol | Reflux | 70 | Direct synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one |

Summary of Key Preparation Parameters

| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Oxidative cyclization | Substituted 2-amino benzamides | DMSO, H₂O₂ | 130–150°C, 20–24 h | 55–70% | Green, versatile | Requires elevated temperature |

| SNAr reaction | Ortho-fluorobenzamides | Cs₂CO₃/K₂CO₃ | 135°C, 24 h | 55–65% | Metal-free, efficient | Limited scope for some substitutions |

| Chloromethylation & cyclization | o-Aminobenzoic acids | Chloroacetonitrile, NaOH | Reflux | 65–70% | Straightforward | Multi-step process |

Concluding Remarks

The synthesis of This compound can be achieved through various robust methods, each with specific advantages:

The oxidative cyclization approach using substituted benzamides, DMSO, and H₂O₂ offers a green, high-yield pathway suitable for diverse substitutions, including methoxy groups at the 3-position.

The SNAr reaction provides a transition-metal-free alternative, especially effective with ortho-fluorobenzamides, allowing for efficient ring closure under mild conditions.

The chloromethylation route from o-aminobenzoic acids is a classical method, offering straightforward access to the core structure with customizable substitutions.

化学反応の分析

Types of Reactions

2-(3-Methoxyphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid.

Major Products Formed

Oxidation: Formation of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one.

Reduction: Formation of 2-(3-methoxyphenyl)dihydroquinazolin-4(3H)-one.

Substitution: Formation of nitro or halogenated derivatives of this compound.

科学的研究の応用

Antimicrobial Activity

Recent studies have demonstrated that quinazolinone derivatives, including 2-(3-methoxyphenyl)quinazolin-4(3H)-one, exhibit significant antimicrobial properties against a range of pathogens.

Case Studies

- Antibacterial Efficacy : A study found that quinazolinone compounds conjugated with silver nanoparticles showed enhanced antibacterial activity against multi-drug resistant strains such as Escherichia coli and Staphylococcus aureus. The presence of electron-donating groups, like methoxy, improved the antibacterial efficacy of these compounds .

- Antifungal Activity : Another investigation evaluated the antimicrobial effects of various quinazolin-4(3H)-one derivatives against fungal strains. The results indicated that certain derivatives displayed potent antifungal activity, with minimum inhibitory concentration (MIC) values ranging from 1 to 16 µg/mL .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 8 |

| This compound | S. aureus | 16 |

| Silver nanoparticle conjugate | E. coli | 4 |

Anticancer Properties

The anticancer potential of quinazolinone derivatives has been extensively studied, revealing their ability to inhibit cell proliferation in various cancer cell lines.

Research Findings

- Cell Line Studies : A recent study synthesized a series of 2-substituted quinazolines, including those with a methoxy group, which exhibited significant antiproliferative activity against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values indicating effective inhibition of cancer cell growth .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5 |

| HeLa | 10 |

| A549 | 7 |

Antioxidant Activity

The antioxidant properties of quinazolinone derivatives contribute to their therapeutic potential by mitigating oxidative stress-related diseases.

Experimental Results

- DPPH Radical Scavenging Assay : The antioxidant activity was assessed using the DPPH assay, where compounds were tested for their ability to scavenge free radicals. The results indicated that certain derivatives, particularly those with methoxy substitutions, exhibited strong radical scavenging activity .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 75 |

| Control (Ascorbic Acid) | 90 |

作用機序

The mechanism of action of 2-(3-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory and antitumor activities .

類似化合物との比較

Table 1: Structural and Functional Comparisons

Key Observations :

- Substituent Position : The para-methoxy derivative (4-methoxyphenyl) exhibits stronger analgesic activity than the meta-isomer (3-methoxyphenyl), likely due to improved steric alignment with target receptors .

- Heterocyclic vs. Aromatic Substituents : Pyridinyl groups (e.g., pyridin-3-yl) enhance hydrogen bonding but may reduce membrane permeability compared to methoxyphenyl groups .

- Halogenation : Bromination at C6 and C8 significantly enhances cytotoxicity, as seen in 6,8-dibromo derivatives, by promoting DNA intercalation and tubulin binding .

Analgesic and Anti-inflammatory Activities

- This compound : Exhibits moderate activity (65–70% inhibition in carrageenan-induced edema models), comparable to aspirin but less potent than diclofenac .

- 2-(4-Methoxyphenyl)quinazolin-4(3H)-one : Shows 80–85% inhibition in similar models, outperforming the 3-methoxy analog due to optimized receptor interactions .

- 2-(2-Pyridyl)quinazolin-4(3H)-one : Lower activity (50–55% inhibition) attributed to reduced bioavailability .

Cytotoxic and Antitubulin Effects

- 2-(3-Methoxystyryl)quinazolin-4(3H)-one : Inhibits tubulin polymerization (IC50 = 42 nM) by binding to the colchicine pocket, comparable to combretastatin analogs .

- 6,8-Dibromo-2-(3-methoxyphenyl)quinazolin-4(3H)-one: Demonstrates broad-spectrum cytotoxicity (IC50 < 50 nM against HT29, U87, and A2780 cell lines), outperforming non-halogenated derivatives .

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups : Methoxy and hydroxy groups enhance solubility and target binding via hydrogen bonding and π-π interactions .

- Aliphatic vs. Aromatic Thioethers : Aliphatic-thio derivatives (e.g., 2-(propylthio)quinazolin-4(3H)-one) exhibit stronger carbonic anhydrase inhibition (KI = 6.4–14.2 nM) than benzylthio analogs (KI = 66.5–173.4 nM) .

- Steric Effects : Bulky substituents (e.g., naphthyl) at C2 improve tubulin binding but may reduce oral bioavailability .

生物活性

2-(3-Methoxyphenyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which is known for its diverse biological activities. Quinazolinones have been extensively studied for their potential pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazolin-4(3H)-one structure with a methoxy group at the 3-position of the phenyl ring. This substitution is significant as it enhances the compound's lipophilicity, potentially influencing its biological activity. The structure can be represented as follows:

Target Interactions

This compound interacts with various biological targets, particularly protein kinases. Research indicates that quinazolinone derivatives can inhibit multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. For instance, studies have shown that compounds structurally similar to this compound exhibit potent inhibitory activities against these kinases, suggesting a potential role in cancer therapy .

Biochemical Pathways

The compound's interaction with kinases can lead to alterations in cellular signaling pathways. For example, it may act as an ATP non-competitive type-II inhibitor against CDK2 and as an ATP competitive type-I inhibitor against EGFR. This modulation of kinase activity can result in decreased cell proliferation and enhanced apoptosis in cancer cells .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. In vitro assays demonstrate that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, derivatives have shown significant inhibitory effects against MCF7 (breast cancer) and A2780 (ovarian cancer) cell lines. The half-maximal inhibitory concentration (IC50) values for some related compounds are comparable to established anticancer agents like imatinib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 0.173 |

| Related Compound 1 | A2780 | 0.177 |

| Imatinib | MCF7 | 0.131 |

Antimicrobial Activity

Quinazolinones, including this compound, have demonstrated antimicrobial properties against various pathogens. The presence of the methoxy group may enhance these effects through increased lipophilicity and interaction with microbial membranes .

Anti-inflammatory Effects

Research indicates that quinazolinone derivatives can inhibit inflammatory pathways by modulating cytokine production and signaling pathways such as NF-kB. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Inhibition of Tyrosine Kinases : A study evaluated the inhibitory effects of various quinazolin-4(3H)-one derivatives on tyrosine kinases involved in cancer progression. Compounds similar to this compound exhibited significant inhibition against CDK2 and HER2, indicating their potential as targeted cancer therapies .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of quinazolinone derivatives on different cancer cell lines. The study found that certain substitutions on the quinazolinone core enhanced cytotoxicity, highlighting structure-activity relationships that could guide future drug design .

Q & A

Q. Q1: What are the common synthetic routes for preparing 2-(3-methoxyphenyl)quinazolin-4(3H)-one derivatives, and how do reaction conditions influence yields?

Answer: The synthesis of quinazolin-4(3H)-one derivatives often involves cyclization of anthranilic acid derivatives or functionalization of preformed quinazolinone cores. For example:

- Stepwise alkylation : 2-Mercaptoquinazolin-4(3H)-one intermediates can undergo S-alkylation with bromomethyl compounds (e.g., 1-oxyl-3-(bromomethyl)-2,5-dihydro-pyrrole) under mild conditions to introduce heterocyclic substituents .

- Microwave-assisted synthesis : Microwave irradiation drastically reduces reaction times (e.g., from hours to minutes) and improves yields (e.g., 59% for S-alkylation of 2-mercapto derivatives) compared to conventional heating .

- Green chemistry approaches : Deep eutectic solvents (DES) like choline chloride:urea enhance reaction efficiency and reduce environmental impact during intermediate synthesis .

Key Considerations : Optimize solvent, temperature, and catalyst choice (e.g., Fe powder for nitroxide reduction ). Monitor regioselectivity when introducing substituents like trifluoromethoxy groups .

Q. Q2: How can structural characterization of this compound derivatives be performed to confirm regiochemistry?

Answer:

- X-ray crystallography : Resolve crystal structures to confirm substituent positions and hydrogen bonding patterns (e.g., methanol hemisolvate structures with R factor < 0.062) .

- NMR spectroscopy : Use H and C NMR to identify methoxy group signals (δ ~3.8 ppm for -OCH) and differentiate aromatic protons in the quinazolinone core .

- Mass spectrometry : Confirm molecular weights (e.g., [M+H] for CHFNO at m/z 307.24) and fragmentation patterns .

Advanced Research Questions

Q. Q3: How can substituent modifications on the quinazolinone core enhance biological activity, and what are common pitfalls in structure-activity relationship (SAR) studies?

Answer:

- Substituent effects :

- Pitfalls :

Methodological Tip : Use molecular docking to predict binding modes to targets like CXCR3 receptors .

Q. Q4: How do contradictory results in biological assays (e.g., anti-inflammatory vs. cytotoxicity) arise, and how can they be resolved?

Answer:

- Data contradictions :

- Resolution strategies :

Q. Q5: What advanced catalytic systems enable efficient synthesis of trifluoromethyl-substituted quinazolinones, and how do they compare to traditional methods?

Answer:

- Palladium-catalyzed carbonylation : Enables one-pot synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones from trifluoroacetimidoyl chlorides and amines. Advantages:

- Broad substrate scope (41 examples, yields up to 99%) .

- Avoids hazardous CO gas by using CO surrogates .

- Traditional methods :

- Multi-step routes requiring harsh conditions (e.g., SnCl reduction of nitro groups) with lower yields (~60%) .

Optimization : Use Pd(OAc)/Xantphos catalysts and DMF as solvent at 80°C for 24 hours .

Q. Q6: How can computational methods guide the design of this compound derivatives with improved pharmacokinetic properties?

Answer:

- ADMET prediction :

- Molecular dynamics simulations :

Methodological Best Practices

Q. Table 1: Comparison of Synthetic Methods for Quinazolin-4(3H)-ones

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。